1,2,3,4-Tetrahydro-2-naphthylamine
Overview
Description
1,2,3,4-Tetrahydro-2-naphthylamine, also known as ®-(-)-1,2,3,4-Tetrahydro-1-naphthylamine or ®-1,2,3,4-Tetrahydro-1-naphthylamine, is a chemical compound with the molecular formula C10H13N . It is also referred to as ®-(-)-1-AminoTetralin, ®-(-)-1-Aminotetraline .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-2-naphthylamine has been documented in various studies . It has been used as a reagent for the iodocyclization of 4-aryl-4-pentenoic acids .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-2-naphthylamine can be represented by the SMILES stringN[C@@H]1CCCc2ccccc12
. The compound has a molecular weight of 147.22 . Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-2-naphthylamine has a melting point of 149-151 °C, a boiling point of 257.35°C (rough estimate), and a density of 1.0048 (rough estimate) . It is soluble in chloroform when sonicated, and slightly soluble in DMSO and methanol .Scientific Research Applications
Application 1: Iodocyclization of 4-aryl-4-pentenoic acids
- Summary of the Application: ®-1,2,3,4-Tetrahydro-1-naphthylamine is used as an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This reaction is a type of cyclization where an iodine atom is introduced into the molecule, leading to the formation of a cyclic structure.
- Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .
Application 2: Preparation of new chiral phosphine-aminophosphine ligands
- Summary of the Application: 1,2,3,4-Tetrahydro-1-naphthylamine has been used in the preparation of new chiral phosphine-aminophosphine ligands . These ligands are used in various chemical reactions as catalysts or as stabilizing agents.
- Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .
Application 3: Preparation of N-heteroaryl-tetrahydrocarbazolamines
- Summary of the Application: 1,2,3,4-Tetrahydronaphthalen-2-amine is a useful reagent for the preparation of N-heteroaryl-tetrahydrocarbazolamines . These compounds are known to be AHR inhibitors, which are substances that can prevent or slow down the activity of aryl hydrocarbon receptors in the body .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .
Application 4: Real-time Chiral Discrimination of Enantiomers
- Summary of the Application: A chiral amine derivative, (S)-1,2,3,4-Tetrahydro-1-naphthalenamine can be used in studies of real-time chiral discrimination of enantiomers . This involves the differentiation between two enantiomers, which are molecules that are mirror images of each other .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .
Application 5: Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
- Summary of the Application: Tetrahydro- and decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines. The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .
Application 6: Synthesis of (2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine
- Summary of the Application: (2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(2S)-2-amino-7-methoxytetraline; (S)-AMT] is a very important intermediate for the synthesis of new b2- and b2/b3-adrenoceptor agonists .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGFVWKNXLRFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903058 | |
Record name | 2-Aminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-2-naphthylamine | |
CAS RN |
2954-50-9, 21880-87-5 | |
Record name | 2-Aminotetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2954-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-1,2,3,4-Tetrahydro-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Aminotetralin, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX8T83G7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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